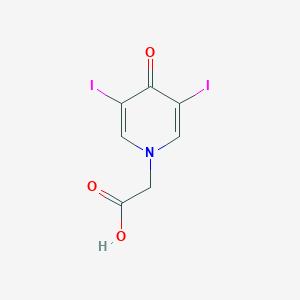

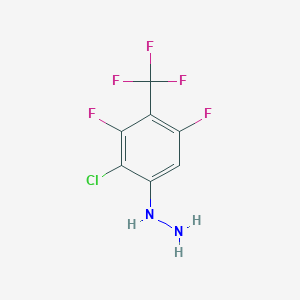

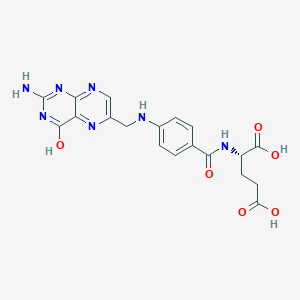

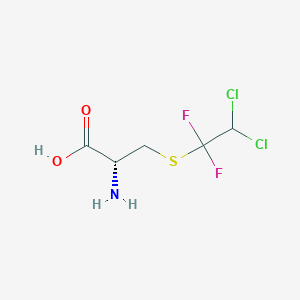

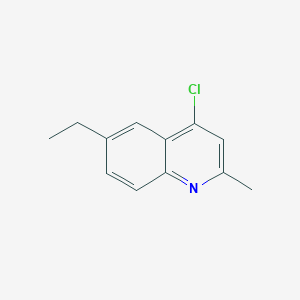

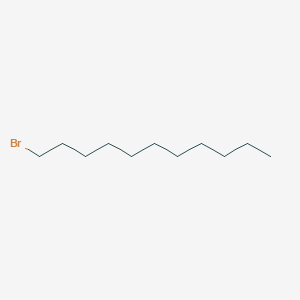

2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the reaction of perfluoroalkyl-substituted oxadiazoles with hydrazine, leading to the formation of Z-oximes of triazinones as major products. These reactions are facilitated by nucleophilic addition followed by ring opening and closure processes under mild conditions, yielding high yields of the desired products (Buscemi et al., 2005).

Molecular Structure Analysis

X-ray structural analysis has been used to determine the molecular structure of similar fluorinated compounds, revealing detailed insights into their crystal packing and molecular orientation. For instance, trifluoromethyl-substituted dielectrophile structures have been shown to exhibit specific configurations that influence their reactivity and interactions with other molecules (Flores et al., 2018).

Chemical Reactions and Properties

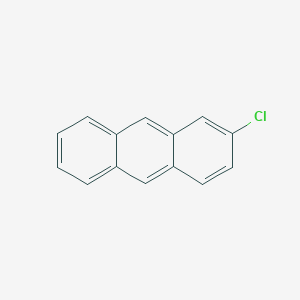

Chemical reactions involving fluorinated phenyl hydrazines can lead to various heterocyclic compounds, including triazoles, benzothiazines, and pyrazoles, through processes such as cyclocondensation, condensation with diketones, and oxidative cyclization. These reactions are significant for synthesizing novel compounds with potential biological and agricultural applications (Thomas et al., 2003).

Applications De Recherche Scientifique

Chemical Properties and Reactivity

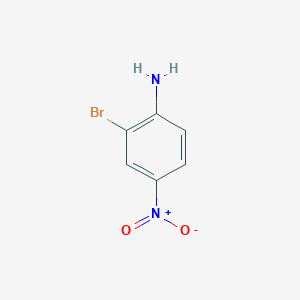

Studies have shown that hydrazine derivatives exhibit significant chemical reactivity and stability, influenced by their molecular structure. For example, research into the vibration and interaction of pharmaceutically active hydrazine derivatives has demonstrated trends in chemical reactivity and stability. The effects of substituents like bromine and chlorine, compared to fluorine atoms, have been noted, providing insights into the molecular dynamics and stability of such compounds in biological systems (Mary et al., 2021).

Synthesis and Screening for Biological Activity

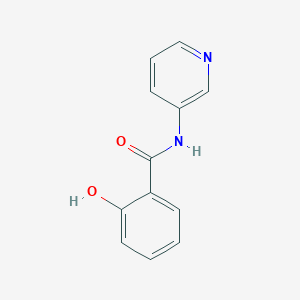

In the pursuit of novel compounds with potential biological applications, various synthetic pathways have been explored. For instance, the synthesis of bisaryl hydrazino-s-triazine derivatives and their screening for microbial activity against both gram-positive and gram-negative bacteria highlight the antimicrobial potential of these compounds (Chaudhari, Patel, & Hathi, 2007). Additionally, the unexpected reaction of certain hydrazine compounds leading to novel heterocyclic compounds underlines the diversity of chemical reactions these derivatives can undergo and their potential for generating new pharmacologically relevant molecules (Shagun et al., 2003).

Antimicrobial and Antitumour Activities

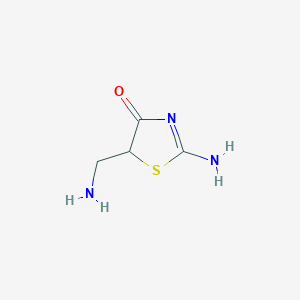

The exploration of hydrazine derivatives for their antimicrobial and antitumor activities is a significant aspect of current research. For instance, the microwave-assisted synthesis of halogenated anilin-yl-substituted thiazolidin-4-one derivatives and their screening for antimicrobial activities illustrate the potential use of these compounds in combating various microbial infections (Dinnimath et al., 2011). Moreover, the synthesis and evaluation of anticancer activity of new pyridazinone derivatives through molecular docking studies suggest that hydrazine derivatives could play a role in the development of new anticancer agents (Mehvish & Kumar, 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5N2/c8-5-3(15-14)1-2(9)4(6(5)10)7(11,12)13/h1,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFFAYVDQOAIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(F)(F)F)F)Cl)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560099 |

Source

|

| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine | |

CAS RN |

121435-36-7 |

Source

|

| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)

![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)